molecular formula C20H18FNO4 B3030496 (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 913820-87-8

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No. B3030496
CAS RN: 913820-87-8
M. Wt: 355.4
InChI Key: CJEQUGHYFSTTQT-KPZWWZAWSA-N
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Description

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is a useful research compound. Its molecular formula is C20H18FNO4 and its molecular weight is 355.4. The purity is usually 95%.
The exact mass of the compound (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry Synthons : This compound and its derivatives are significant in medicinal chemistry, particularly as synthons for dipeptidyl peptidase IV inhibitors. They are synthesized through double fluorination and can be converted into various intermediates like 4-fluoropyrrolidine-2-carboxamides, useful for medicinal applications (Singh & Umemoto, 2011).

  • Solid-Phase Peptide Synthesis : The compound's utility in solid-phase peptide synthesis is highlighted. It's particularly valuable for its role in preparing asymmetrically protected amino acids and incorporating them into biologically active peptides (Pelay-Gimeno, Albericio, & Tulla-Puche, 2016).

  • Bioimaging Applications : A derivative of this compound, used as a fluorenyl probe, shows promising applications in bioimaging due to its photophysical properties. It's been used in two-photon fluorescence microscopy for integrin imaging (Morales et al., 2010).

  • Synthesis of β-Amino Acids : The compound is effective in the synthesis of β-amino acids. This process involves diastereoselective amidomethylation and is suitable for large-scale production, which is important for the synthesis of β-peptides (Šebesta & Seebach, 2003).

  • Linker in Solid Phase Synthesis : It's also used as a linker for solid-phase synthesis, offering higher acid stability compared to standard resins. This application is critical for the immobilization and modification of carboxylic acids and amines (Bleicher, Lutz, & Wuethrich, 2000).

  • Self-Assembled Structures : Modified versions of this compound can form self-assembled structures, which are crucial for designing novel architectures with specific functions (Gour et al., 2021).

  • Fluorescence Labeling in Biomedical Analysis : A fluorophore derived from this compound exhibits strong fluorescence in aqueous media, making it a valuable tool for biomedical analysis (Hirano et al., 2004).

Mechanism of Action

Target of Action

Fmoc-Trans-D-4-Fluoro-Pro-OH, also known as (2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of this compound is the amine group of amino acids .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), protecting the amine group from unwanted reactions .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of solid-phase peptide synthesis (SPPS) . It protects the N-terminus of the amino acid during the elongation phase of peptide synthesis, allowing for the sequential addition of amino acids without unwanted side reactions .

Pharmacokinetics

The properties of the fmoc group, such as its stability and reactivity, play a significant role in its effectiveness in peptide synthesis .

Result of Action

The use of Fmoc-Trans-D-4-Fluoro-Pro-OH in peptide synthesis results in the successful elongation of the peptide chain with minimal side reactions . After the peptide synthesis is complete, the Fmoc group can be removed, leaving the desired peptide product .

Action Environment

The action of Fmoc-Trans-D-4-Fluoro-Pro-OH is influenced by several environmental factors. For instance, the reaction conditions, such as temperature and pH, can affect the efficiency of the Fmoc protection and deprotection . Additionally, the compound should be stored in dry conditions at a recommended storage temperature of -20 +/- 5°C to maintain its stability and efficacy .

properties

IUPAC Name

(2R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO4/c21-12-9-18(19(23)24)22(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,23,24)/t12-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEQUGHYFSTTQT-KPZWWZAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151462
Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

CAS RN

913820-87-8
Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=913820-87-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(9H-Fluoren-9-ylmethyl) (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,4S)-4-fluoro-1,2-pyrrolidinedicarboxylic acid 1-(9H-fluoren-9-ylmethyl) ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
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(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
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(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
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(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 5
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid
Reactant of Route 6
(2R,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-fluoropyrrolidine-2-carboxylic acid

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